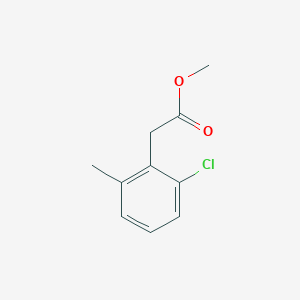

Methyl (2-chloro-6-methylphenyl)acetate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(2-chloro-6-methylphenyl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO2/c1-7-4-3-5-9(11)8(7)6-10(12)13-2/h3-5H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BANQHGUVFPHVIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)Cl)CC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl (2-chloro-6-methylphenyl)acetate

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Methyl (2-chloro-6-methylphenyl)acetate, a halogenated aromatic ester with potential applications in organic synthesis and drug discovery. Due to its status as a less common chemical entity, this document outlines a probable synthetic route, predicted physicochemical and spectroscopic properties, and essential safety and handling protocols. The information herein is synthesized from established chemical principles and data from structurally analogous compounds, offering a robust resource for professionals in the chemical and pharmaceutical sciences.

Introduction and Chemical Identity

This compound is a substituted phenylacetic acid ester. While a specific CAS number for this compound is not readily found in major chemical databases, its molecular structure suggests its potential as a building block in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. The strategic placement of the chloro and methyl groups on the phenyl ring can influence the molecule's steric and electronic properties, making it an interesting candidate for structure-activity relationship (SAR) studies.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Notes |

| Molecular Formula | C₁₀H₁₁ClO₂ | |

| Molecular Weight | 198.65 g/mol | |

| Appearance | Colorless to pale yellow liquid or low-melting solid | Based on similar phenylacetates |

| Boiling Point | > 200 °C (estimated) | Extrapolated from related compounds |

| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, THF). Insoluble in water. | Typical for organic esters |

| CAS Number | Not assigned | As of the date of this publication |

Proposed Synthesis: Fischer-Speier Esterification

The most direct and classical approach to synthesizing this compound is through the Fischer-Speier esterification of its parent carboxylic acid, (2-chloro-6-methylphenyl)acetic acid, with methanol in the presence of an acid catalyst.[1] This method is widely used for the preparation of esters from carboxylic acids and alcohols.[2][3]

The reaction is an equilibrium process, and to drive it towards the formation of the ester, it is common to use a large excess of the alcohol (methanol) or to remove the water formed during the reaction, for instance, by azeotropic distillation with a suitable solvent like toluene using a Dean-Stark apparatus.[4]

Caption: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials:

-

(2-chloro-6-methylphenyl)acetic acid

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Organic solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for column chromatography or distillation

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (2-chloro-6-methylphenyl)acetic acid (1.0 eq).

-

Add a large excess of anhydrous methanol (e.g., 10-20 eq), which will also serve as the solvent.

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the stirring solution.

-

Reaction: Heat the reaction mixture to reflux and maintain for several hours (e.g., 4-12 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

-

Carefully neutralize the excess acid by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

-

Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the combined organic layers with water and then with brine.

-

Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

The crude product can be purified by flash column chromatography on silica gel or by distillation under reduced pressure to yield pure this compound.

Predicted Spectroscopic Properties

The structural confirmation of the synthesized this compound would rely on a combination of spectroscopic techniques.

Table 2: Predicted Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | - A singlet for the methyl ester protons (-OCH₃) around 3.7 ppm.[5] - A singlet for the benzylic protons (-CH₂-) around 3.8-4.0 ppm. - A multiplet for the aromatic protons in the region of 7.0-7.4 ppm. - A singlet for the aromatic methyl group (-CH₃) protons around 2.3 ppm. |

| ¹³C NMR | - A peak for the ester carbonyl carbon (~170-172 ppm). - Peaks for the aromatic carbons (125-140 ppm). - A peak for the methyl ester carbon (~52 ppm). - A peak for the benzylic carbon (~40 ppm). - A peak for the aromatic methyl carbon (~19-21 ppm).[6] |

| IR Spectroscopy | - A strong carbonyl (C=O) stretching band around 1735-1750 cm⁻¹.[7][8][9] - C-O stretching bands in the region of 1300-1000 cm⁻¹.[7] - C-H stretching bands for aromatic and aliphatic protons. |

| Mass Spectrometry | - A molecular ion peak (M⁺) corresponding to the molecular weight of the compound. - A characteristic isotopic pattern for the presence of one chlorine atom (M⁺ and M+2 peaks in a ~3:1 ratio). - Fragmentation patterns typical for phenylacetates, such as the loss of the methoxycarbonyl group.[10][11] |

digraph "Spectroscopic_Analysis" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=ellipse, style=rounded, fontname="Arial", fontsize=10, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9];// Nodes Product [label="this compound", fillcolor="#34A853"]; NMR [label="NMR Spectroscopy\n(¹H and ¹³C)"]; IR [label="IR Spectroscopy"]; MS [label="Mass Spectrometry"]; Structure_Confirmation [label="Structure Confirmation", shape=star, fillcolor="#FBBC05", fontcolor="#202124"]; // Edges Product -> NMR [label="Proton and Carbon\nEnvironment"]; Product -> IR [label="Functional Groups\n(C=O, C-O)"]; Product -> MS [label="Molecular Weight and\nFragmentation"]; {NMR, IR, MS} -> Structure_Confirmation [style=dashed];

}

Caption: Analytical workflow for the structural elucidation of the target compound.

Applications in Research and Drug Development

Substituted phenylacetic acids and their esters are valuable intermediates in the synthesis of various pharmaceuticals and agrochemicals.[12] The presence of a chlorine atom and a methyl group on the aromatic ring can significantly influence the biological activity of a parent molecule.

-

Scaffold for Bioactive Molecules: This compound can serve as a starting material for the synthesis of more complex molecules with potential therapeutic applications. The ester functional group can be readily hydrolyzed to the corresponding carboxylic acid or converted to an amide, providing a handle for further chemical modifications.

-

Structure-Activity Relationship (SAR) Studies: The unique substitution pattern of this compound makes it a useful tool for medicinal chemists to probe the steric and electronic requirements of a biological target.

Safety, Handling, and Toxicology

As a chlorinated aromatic compound, this compound should be handled with care, assuming it may possess toxicological properties similar to other compounds in its class.[13][14][15][16]

5.1. Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles or a face shield should always be worn.

-

Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene).

-

Skin and Body Protection: A lab coat is mandatory. For larger quantities or in case of potential splashing, chemical-resistant aprons and sleeves are recommended.

5.2. Handling and Storage

-

Ventilation: All work with this compound should be conducted in a well-ventilated chemical fume hood.[14]

-

Storage: Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents, acids, and bases.

5.3. First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

-

Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation develops.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

5.4. Toxicological Profile (Predicted)

The toxicological properties of this compound have not been explicitly determined. However, based on data from related chlorinated aromatic compounds and phenylacetic acid derivatives, the following potential hazards should be considered:

-

Irritation: May cause irritation to the skin, eyes, and respiratory tract.

-

Metabolism: It is anticipated that the ester would be hydrolyzed in vivo to (2-chloro-6-methylphenyl)acetic acid and methanol. The toxicity of these metabolites should be considered.[17][18]

-

Chronic Exposure: Long-term exposure to chlorinated aromatic compounds can have adverse effects on various organs, including the liver and kidneys.[15][16]

Conclusion

This compound represents a potentially valuable, albeit not widely available, chemical intermediate. This guide has provided a comprehensive theoretical framework for its synthesis, characterization, and safe handling. The proposed Fischer-Speier esterification protocol is a robust and well-established method for its preparation. The predicted spectroscopic data and safety guidelines, derived from analogous compounds, offer a solid foundation for researchers and drug development professionals to work with this molecule. As with any novel compound, all experimental work should be conducted with the utmost care and adherence to safety protocols.

References

- BenchChem. (2025).

- University of Calgary. (n.d.). IR Spectroscopy Tutorial: Esters.

- Rocky Mountain Labs. (2023, December 17). Difference between Ether and Ester Bonding in FTIR Spectra.

- Quimicaorganica.org. (n.d.). IR Spectrum: Esters.

- TCI AMERICA. (n.d.).

- Guidechem. (n.d.). Acetic acid 2-chloro-6-methylphenyl ester 6341-98-6 wiki.

- Pasadena City College. (n.d.). IR Spectroscopy of Esters.

- Workman, J., & Varghese, A. (2020, December 20). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Spectroscopy Online.

- ChemistNATE. (2020, August 17).

- OrgoSolver. (n.d.).

- Industrial & Engineering Chemistry Research. (n.d.). Reaction Kinetics and Mechanism for the Gas- and Liquid-Phase Esterification of Acetic Acid with Methanol on Tungstated Zirconia.

- Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions.

- Kumar, A., Singh, S. K., & Sharma, C. (n.d.). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. Semantic Scholar.

- J&K Scientific LLC. (2025, February 23).

- Kumar, A., Singh, S. K., & Sharma, C. (2023, June 2).

- PMC. (2025, September 25). Rhenium Chalcogenide Clusters Containing para-Substituted Phenylacetylide Ligands: Synthesis, Characterization, and Investigation of Substituent Effects on Spectroscopic and Electrochemical Properties.

- ChemicalBook. (n.d.).

- Royal Society of Chemistry. (2021, July 29).

- O.N.E. (2018, September 19).

- Wikipedia. (n.d.).

- Kajay Remedies. (n.d.). 2-Chloro Phenyl Acetic Acid.

- Beilstein Journals. (2025, April 25).

- ResearchGate. (n.d.).

- USC Nanofab Wiki. (n.d.).

- OxyChem. (n.d.).

- Google Patents. (n.d.). US3864384A - Substituted phenylacetic acid compounds.

- ChemicalBook. (n.d.).

- Ecolink, Inc. (2023, December 25). Chlorinated Solvents Health Effects: Understanding Risks and Precautions.

- Taylor & Francis. (n.d.). Chlorinated aromatic hydrocarbons – Knowledge and References.

- The Good Scents Company. (2014, August 14). PHENYLACETIC ACID C8H8O2.

- HMDB. (n.d.). PHENYLACETIC ACID.

- NP-MRD. (n.d.). 1H NMR Spectrum (1D, 400 MHz, H2O, predicted) (NP0146770).

- Alfa Chemistry. (n.d.). CAS 4408-60-0 (2,4,6-Trimethylphenyl)acetic acid.

- ChemicalBook. (2022, December 30). 2-(CHLOROMETHYL)PHENYLACETIC ACID | 95335-46-9.

- MilliporeSigma. (n.d.). 2-Chloro-6-(trifluoromethyl)phenylacetic acid | 886500-31-8.

- ChemicalBook. (n.d.). 2-Chlorophenylacetic acid synthesis.

- MassBank. (2008, October 21). Organic compounds.

- Inventiva Pharma. (n.d.).

- Chemaxon Docs. (n.d.).

- FooDB. (2015, May 7).

- PubMed. (2010, December 15).

- European Patent Office. (n.d.). EP 0098058 B1 - Synthesis of phenylacetic acid esters.

- PMC. (n.d.).

- Chemistry LibreTexts. (2022, July 11). 15.2: NMR Spectra - an introduction and overview.

- Google Patents. (n.d.).

- Wikipedia. (n.d.). Phenylacetic acid.

- ResearchGate. (n.d.).

- FooDB. (2010, April 8).

- NP-MRD. (2005, November 16). Showing NP-Card for Phenylacetic acid (NP0000651).

Sources

- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 2. youtube.com [youtube.com]

- 3. orgosolver.com [orgosolver.com]

- 4. jk-sci.com [jk-sci.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Rhenium Chalcogenide Clusters Containing para-Substituted Phenylacetylide Ligands: Synthesis, Characterization, and Investigation of Substituent Effects on Spectroscopic and Electrochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. rockymountainlabs.com [rockymountainlabs.com]

- 9. IR Spectrum: Esters [quimicaorganica.org]

- 10. Methyl phenylacetate(101-41-7) MS spectrum [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. US3864384A - Substituted phenylacetic acid compounds - Google Patents [patents.google.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. oxychem.com [oxychem.com]

- 15. ecolink.com [ecolink.com]

- 16. taylorandfrancis.com [taylorandfrancis.com]

- 17. one.oecd.org [one.oecd.org]

- 18. tobacco-information.hpa.gov.tw [tobacco-information.hpa.gov.tw]

An In-Depth Technical Guide to Methyl 2-(2-Chloro-6-methylphenyl)acetate: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of methyl 2-(2-chloro-6-methylphenyl)acetate, a key chemical intermediate with significant potential in organic synthesis and drug discovery. The guide will delve into the compound's structural features, physicochemical properties, and detailed synthetic methodologies, including the preparation of its precursor, 2-(2-chloro-6-methylphenyl)acetic acid. Furthermore, this document will explore the characterization of the final product through various spectroscopic techniques and discuss its emerging applications as a building block in the development of novel pharmaceutical agents.

Introduction

Methyl 2-(2-chloro-6-methylphenyl)acetate is a substituted phenylacetic acid ester. The unique arrangement of a chloro and a methyl group on the phenyl ring at positions 2 and 6 respectively, imparts specific steric and electronic properties to the molecule. These characteristics make it a valuable synthon for introducing the 2-chloro-6-methylphenylacetyl moiety into more complex molecular architectures. Phenylacetic acid derivatives are integral components in a wide array of pharmaceuticals, including non-steroidal anti-inflammatory drugs (NSAIDs)[1][2]. The strategic substitution on the phenyl ring of methyl 2-(2-chloro-6-methylphenyl)acetate offers a versatile platform for medicinal chemists to explore new chemical space and develop compounds with tailored biological activities.

Chemical Structure and Properties

The structural and physical properties of methyl 2-(2-chloro-6-methylphenyl)acetate are fundamental to its reactivity and handling.

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | methyl 2-(2-chloro-6-methylphenyl)acetate |

| Molecular Formula | C₁₀H₁₁ClO₂ |

| Molecular Weight | 198.65 g/mol |

| CAS Number | Not definitively available in public databases |

Note: The absence of a definitive CAS number in public databases highlights the specialized nature of this compound and the importance of thorough characterization upon synthesis.

Physicochemical Properties (Predicted)

| Property | Value |

| Boiling Point | ~250-270 °C at 760 mmHg |

| Density | ~1.2 g/cm³ |

| Appearance | Colorless to pale yellow liquid or low-melting solid |

Synthesis and Purification

The synthesis of methyl 2-(2-chloro-6-methylphenyl)acetate is typically achieved through a two-step process: the synthesis of the corresponding carboxylic acid followed by its esterification.

Synthesis of 2-(2-Chloro-6-methylphenyl)acetic Acid

The preparation of the carboxylic acid precursor is a critical first step. Several synthetic routes can be envisioned, with the carbonylation of 2-chloro-6-methylbenzyl chloride being a plausible and efficient method. This approach is analogous to the synthesis of other substituted phenylacetic acids[3].

Reaction Scheme:

Figure 1: General scheme for the synthesis of 2-(2-chloro-6-methylphenyl)acetic acid.

Experimental Protocol: Synthesis of 2-(2-Chloro-6-methylphenyl)acetic Acid (General Procedure)

-

Carbonylation: To a high-pressure reactor, add 2-chloro-6-methylbenzyl chloride, a suitable solvent (e.g., toluene), a palladium catalyst (e.g., Pd(PPh₃)₄), and a phase-transfer catalyst.

-

Pressurize the reactor with carbon monoxide and heat the mixture. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Hydrolysis: Upon completion of the carbonylation, cool the reactor and carefully vent the CO. Add an aqueous base (e.g., NaOH) and heat the mixture to hydrolyze the intermediate acyl chloride.

-

Work-up and Purification: After hydrolysis, cool the reaction mixture and separate the aqueous layer. Wash the aqueous layer with an organic solvent (e.g., diethyl ether) to remove any unreacted starting material.

-

Acidify the aqueous layer with a strong acid (e.g., HCl) to precipitate the 2-(2-chloro-6-methylphenyl)acetic acid.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization.

Esterification to Methyl 2-(2-Chloro-6-methylphenyl)acetate

The final step involves the esterification of the synthesized carboxylic acid. The Fischer esterification is a classic and reliable method for this transformation, utilizing an excess of methanol in the presence of an acid catalyst[4][5][6].

Reaction Scheme:

Figure 2: Fischer esterification of 2-(2-chloro-6-methylphenyl)acetic acid.

Experimental Protocol: Fischer Esterification (General Procedure)

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-(2-chloro-6-methylphenyl)acetic acid in an excess of methanol.

-

Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid[7].

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours. Monitor the reaction progress by TLC until the starting material is consumed.

-

Work-up: After completion, cool the reaction mixture to room temperature. Neutralize the excess acid with a mild base, such as a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the product into an organic solvent like diethyl ether or ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Remove the solvent under reduced pressure. The crude methyl ester can be purified by vacuum distillation or column chromatography to yield the final product.

Spectroscopic Characterization

Thorough spectroscopic analysis is essential to confirm the structure and purity of the synthesized methyl 2-(2-chloro-6-methylphenyl)acetate. The expected spectral data are as follows:

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons, the methyl protons on the ring, and the methyl ester protons. The chemical shifts will be influenced by the electronic effects of the chloro and methyl substituents on the aromatic ring.

Predicted ¹H NMR Data:

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic-H | 7.1 - 7.4 | Multiplet | 3H |

| -CH₂- | ~3.8 | Singlet | 2H |

| -OCH₃ | ~3.7 | Singlet | 3H |

| Ar-CH₃ | ~2.3 | Singlet | 3H |

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on all the unique carbon atoms in the molecule. The chemical shifts are indicative of the electronic environment of each carbon.

Predicted ¹³C NMR Data:

| Carbon | Chemical Shift (δ, ppm) |

| C=O (Ester) | 170 - 175 |

| Aromatic C-Cl | 132 - 136 |

| Aromatic C-CH₂ | 134 - 138 |

| Aromatic C-CH₃ | 135 - 139 |

| Aromatic C-H | 125 - 132 |

| -OCH₃ | 50 - 55 |

| -CH₂- | 38 - 42 |

| Ar-CH₃ | 18 - 22 |

Mass Spectrometry

Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information. The molecular ion peak (M⁺) is expected at m/z 198, with a characteristic isotopic pattern for the presence of one chlorine atom (M+2 peak at approximately one-third the intensity of the M⁺ peak). Common fragmentation patterns for esters include the loss of the alkoxy group (-OCH₃) and cleavage at the benzylic position[8][9].

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Predicted IR Data:

| Functional Group | Wavenumber (cm⁻¹) |

| C=O (Ester) | 1735 - 1750 |

| C-O (Ester) | 1150 - 1250 |

| C-H (Aromatic) | 3000 - 3100 |

| C-H (Aliphatic) | 2850 - 3000 |

| C-Cl | 700 - 800 |

Applications in Drug Development

Substituted phenylacetic acid derivatives are prevalent in medicinal chemistry[1]. Methyl 2-(2-chloro-6-methylphenyl)acetate serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The 2-chloro-6-methylphenyl moiety can influence the pharmacokinetic and pharmacodynamic properties of a drug candidate by affecting its lipophilicity, metabolic stability, and binding interactions with biological targets.

This intermediate can be utilized in the synthesis of various classes of compounds, including but not limited to:

-

Novel NSAIDs: By modifying the core structure of known anti-inflammatory agents.

-

Enzyme Inhibitors: The substituted phenylacetyl group can be incorporated into molecules designed to target specific enzyme active sites.

-

Receptor Ligands: The steric and electronic nature of the substituent can be fine-tuned to achieve selective binding to receptors.

For instance, related structures such as 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide are used as intermediates in the synthesis of the oncology drug Dasatinib[10]. This highlights the importance of the 2-chloro-6-methylphenyl scaffold in modern drug discovery.

Reactivity and Further Transformations

Methyl 2-(2-chloro-6-methylphenyl)acetate exhibits reactivity characteristic of an ester. It can undergo hydrolysis under acidic or basic conditions to regenerate the corresponding carboxylic acid. The methylene group adjacent to the aromatic ring can be a site for further functionalization. The ester can also be reduced to the corresponding alcohol or converted to an amide by reaction with an amine. The aromatic ring itself can undergo further electrophilic substitution reactions, although the substitution pattern will be directed by the existing chloro and methyl groups.

Conclusion

Methyl 2-(2-chloro-6-methylphenyl)acetate is a valuable and versatile chemical intermediate. This technical guide has provided a detailed overview of its structure, properties, synthesis, and characterization. The synthetic protocols for both the precursor acid and the final ester have been outlined, providing a solid foundation for researchers in the field. While its full potential is still being explored, its utility as a building block in the synthesis of complex organic molecules, particularly in the realm of drug discovery, is evident. The information presented herein is intended to serve as a practical resource for scientists and researchers engaged in the synthesis and application of novel chemical entities.

References

-

PubChem. Phenol, 2-chloro-6-methyl-, acetate. National Center for Biotechnology Information. [Link]

-

PubChem. Methyl 2-[2-(chloromethyl)phenyl]acetate. National Center for Biotechnology Information. [Link]

-

PubChem. Methyl (2-chlorophenyl)acetate. National Center for Biotechnology Information. [Link]

- Supporting Information.Discovery of N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)- 2-methylpyrimidin-4-yla. (This is a general reference to a supporting information document where similar structures might be characterized).

-

MDPI. Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives.[Link]

-

LAKSHMI FARMACHEM. API-INTERMEDIATE.[Link]

-

Inventiva Pharma. Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives.[Link]

-

ResearchGate. Analysis of 13C NMR Spectra of Some Phenyl Acetates.[Link]

- University of Wisconsin-Madison.Experiment 22 – The Fischer Esterification.

-

Science Ready. Mass Spectrometry Fragmentation Patterns – HSC Chemistry.[Link]

- Fulvio, H., et al.NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org. Chem. 1997, 62, 21, 7512–7515.

-

NP-MRD. 1H NMR Spectrum (1D, 400 MHz, H2O, predicted) (NP0146770).[Link]

-

Ovid. Synthesis of novel phenylacetic acid derivatives... European Journal of Pharmaceutical Sciences. [Link]

-

Chemguide. mass spectra - fragmentation patterns.[Link]

- UGC.13C NMR spectroscopy. (This is a general reference for 13C NMR spectroscopy).

- University of California, Los Angeles.Interpretation of mass spectra.

-

ResearchGate. An improved method for the synthesis of phenylacetic acid derivatives via carbonylation.[Link]

-

Chemistry LibreTexts. Fischer Esterification.[Link]

-

J&K Scientific LLC. Fischer Esterification.[Link]

-

Jaytick Chemicals Inc. Pharmaceutical Intermediates.[Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns.[Link]

-

Organic Chemistry Portal. Fischer Esterification.[Link]

-

Chemguide. interpreting C-13 NMR spectra.[Link]

-

OperaChem. Fischer Esterification-Typical Procedures.[Link]

-

Oregon State University. 13C NMR Chemical Shifts.[Link]

-

Mallak Specialties Pvt Ltd. Chemical & Pharma Intermediates by Application.[Link]

-

ResearchGate. 11: the 1 H NMR spectrum of methyl acetate shows two peaks: one at =...[Link]

-

Chemistry LibreTexts. 6.6: ¹H NMR Spectra and Interpretation (Part I).[Link]

-

PubChem. 2-Chloro-N-(2-ethyl-6-methylphenyl)acetamide. National Center for Biotechnology Information. [Link]

-

Scribd. 13-C NMR Chemical Shift Table.[Link]

-

Spectroscopy Online. Anatomy of an Ion's Fragmentation After Electron Ionization, Part I.[Link]

-

International Journal of Research in Pharmacy and Pharmaceutical Sciences. Synthesis of Some Heterocyclic Derivatives of 2-[(2,6- dichloroanilino)Phenyl] Acetic Acid.[Link]

- Google Patents.CN1927801A - Preparation method of methylphenyl acetic acid.

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. jk-sci.com [jk-sci.com]

- 6. Fischer Esterification [organic-chemistry.org]

- 7. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. lakshmifarmachem.com [lakshmifarmachem.com]

2-chloro-6-methylphenylacetic acid methyl ester chemical data

An In-depth Technical Guide to 2-Chloro-6-methylphenylacetic Acid Methyl Ester

Prepared by: Gemini, Senior Application Scientist

Introduction

Methyl 2-(2-chloro-6-methylphenyl)acetate is a substituted aromatic carboxylic acid ester. As a derivative of phenylacetic acid, it belongs to a class of compounds that are significant scaffolds in medicinal chemistry and materials science. The specific substitution pattern—a chlorine atom and a methyl group ortho to the acetic acid ester moiety—suggests unique steric and electronic properties that can influence its reactivity and biological activity. The presence of a "magic methyl" group, a term used in drug discovery to describe the often profound positive impact of a methyl group on a molecule's pharmacological profile, makes this compound a particularly interesting building block.[1][2]

This technical guide provides a comprehensive overview of the chemical data for methyl 2-(2-chloro-6-methylphenyl)acetate. Due to the limited availability of specific experimental data for this exact isomer in public databases, this paper combines established chemical principles with data from closely related analogues to offer a robust profile for researchers, scientists, and drug development professionals.

Chemical Identity and Physical Properties

The fundamental identity of a chemical compound is established by its structure and associated identifiers. These properties are critical for regulatory compliance, procurement, and computational modeling.

Chemical Structure and Identifiers

The structure consists of a benzene ring substituted with a chlorine atom, a methyl group, and a methyl acetoxy group at positions 2, 6, and 1, respectively.

Table 1: Chemical Identification

| Identifier | Value | Source |

| IUPAC Name | methyl 2-(2-chloro-6-methylphenyl)acetate | N/A |

| Molecular Formula | C₁₀H₁₁ClO₂ | [3] |

| Molecular Weight | 198.64 g/mol | [3] |

| Canonical SMILES | CC1=C(C(=CC=C1)Cl)CC(=O)OC | N/A |

| InChI Key | N/A (specific isomer not indexed) | N/A |

| CAS Number | N/A (specific isomer not indexed) | N/A |

Physicochemical Properties

Physical properties such as melting and boiling points are crucial for determining appropriate reaction conditions, purification methods, and storage. The data presented here are predicted based on the properties of similar isomers and general chemical principles.

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value | Rationale / Analogous Compound |

| Physical Form | Colorless to light yellow liquid or low-melting solid | Based on similar phenylacetate esters.[4] |

| Boiling Point | ~230-250 °C (at 760 mmHg) | Extrapolated from related isomers. |

| Melting Point | ~30-40 °C | Low melting point expected for a disubstituted benzene ring of this mass. |

| Solubility | Soluble in common organic solvents (e.g., Dichloromethane, Ethyl Acetate, Methanol). Insoluble in water. | General property of non-polar organic esters.[5] |

| logP (Octanol/Water) | ~2.5 - 3.5 | Estimated based on similar structures.[3] |

Spectroscopic Data (Predicted)

Spectroscopic analysis is essential for structure elucidation and purity assessment. The following data are predicted based on fundamental principles of NMR, IR, and MS, providing a reliable reference for compound verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic methylene protons, and the two methyl groups. The aromatic region (predicted ~7.0-7.4 ppm) will likely appear as a complex multiplet due to the three adjacent protons. The benzylic protons (-CH₂-) would appear as a singlet around 3.8-4.0 ppm. The ester methyl (-OCH₃) would be a sharp singlet around 3.7 ppm, and the aromatic methyl (-CH₃) would be a singlet around 2.3 ppm.[6]

-

¹³C NMR: The carbon NMR would show ten distinct signals. Key predicted shifts include the carbonyl carbon (~170-172 ppm), the aromatic carbons attached to chlorine and the alkyl chain (~135-140 ppm), other aromatic carbons (~125-130 ppm), the ester methyl carbon (-OCH₃) at ~52 ppm, the benzylic carbon (-CH₂) at ~38-40 ppm, and the aromatic methyl carbon (-CH₃) at ~19-21 ppm.[7][8]

Table 3: Predicted NMR Spectroscopic Data (in CDCl₃)

| Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H NMR | ~7.0 - 7.4 | m | 3H, Ar-H |

| ~3.9 | s | 2H, Ar-CH₂ - | |

| ~3.7 | s | 3H, -O-CH₃ | |

| ~2.3 | s | 3H, Ar-CH₃ | |

| ¹³C NMR | ~171 | s | 1C, C =O |

| ~137 | s | 1C, Ar-C -Cl | |

| ~136 | s | 1C, Ar-C -CH₃ | |

| ~134 | s | 1C, Ar-C -CH₂ | |

| ~128-130 | d | 3C, Ar-C H | |

| ~52 | q | 1C, -O-C H₃ | |

| ~39 | t | 1C, Ar-C H₂- | |

| ~20 | q | 1C, Ar-C H₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups.

Table 4: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group |

| ~1735-1750 | Strong | C=O (Ester carbonyl) stretch |

| ~1200-1250 | Strong | C-O (Ester) stretch |

| ~3010-3100 | Medium | C-H (Aromatic) stretch |

| ~2850-2960 | Medium | C-H (Aliphatic) stretch |

| ~750-800 | Strong | C-Cl stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule.

-

Molecular Ion (M⁺): The electron ionization (EI) mass spectrum should show a molecular ion peak at m/z 198. A characteristic isotopic pattern for one chlorine atom (M+2 peak at ~33% the intensity of M⁺) is a key diagnostic feature.

-

Key Fragments: Expected fragmentation includes the loss of the methoxy group (-OCH₃) to give a fragment at m/z 167, and the loss of the carbomethoxy group (-COOCH₃) to give a fragment at m/z 139. A McLafferty rearrangement is unlikely. The base peak may correspond to the tropylium-like ion formed after the loss of the entire ester and chlorine groups.

Synthesis and Reactivity

Understanding the synthesis of methyl 2-(2-chloro-6-methylphenyl)acetate is crucial for its production and for designing routes to more complex derivatives.

Proposed Synthesis Pathway

A reliable method for synthesizing this ester is via Fischer esterification of the corresponding carboxylic acid, 2-chloro-6-methylphenylacetic acid. The parent acid can be prepared from 2-chloro-6-methylaniline.

Caption: Proposed two-stage synthesis of the target ester.

Reactivity Profile

-

Ester Hydrolysis: The ester can be hydrolyzed back to the parent carboxylic acid under acidic or basic conditions.

-

Nucleophilic Substitution: The chlorine on the aromatic ring is generally unreactive towards nucleophilic aromatic substitution due to steric hindrance from the two ortho groups.

-

Benzylic Position: The methylene (-CH₂-) group is adjacent to the aromatic ring and can be a site for radical halogenation or other reactions if appropriate reagents are used.

Applications in Research and Drug Development

While specific applications for this exact isomer are not widely documented, its structure is highly relevant to drug discovery. Phenylacetic acid derivatives are common starting points for the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and other pharmaceuticals.[9]

The 2-chloro-6-methyl substitution pattern is particularly noteworthy. The methyl group can serve several strategic roles:

-

Conformational Restriction: It can lock the molecule into a specific conformation, which may enhance binding to a biological target.[10]

-

Metabolic Blocking: It can sterically hinder metabolic enzymes from accessing and modifying the adjacent parts of the molecule, thereby increasing the compound's metabolic stability and half-life.[1]

-

Improved Solubility and Lipophilicity: The "magic methyl" effect can favorably modulate physicochemical properties, improving absorption and distribution.[1]

This compound is therefore a valuable intermediate for creating libraries of novel compounds for high-throughput screening in drug discovery programs, particularly in oncology and inflammation where selective enzyme inhibition is a key goal.[11]

Safety and Handling

Comprehensive safety data for methyl 2-(2-chloro-6-methylphenyl)acetate is not available. The following guidance is based on data for analogous chlorinated aromatic esters and general laboratory safety principles.[12][13]

Table 5: Hazard and Precautionary Information

| Category | Information | Source (Analogous Compounds) |

| GHS Pictograms | GHS07 (Exclamation Mark) | [14] |

| Signal Word | Warning | [14] |

| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [3] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/eye protection/face protection. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [3][15] |

Handling and Storage

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents and strong bases.

Experimental Protocol: Fischer Esterification

This section provides a detailed, self-validating protocol for the synthesis of the title compound from its parent acid.

Methodology

Caption: Experimental workflow for Fischer esterification.

Step-by-Step Protocol

-

Reactor Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-6-methylphenylacetic acid (5.0 g, 1 equivalent).

-

Reagent Addition: Add anhydrous methanol (50 mL, excess, serves as solvent and reagent). Begin stirring.

-

Catalyst Addition: Carefully add concentrated sulfuric acid (0.5 mL, catalytic amount) dropwise to the stirring solution.

-

Reaction: Heat the mixture to reflux (approximately 65 °C) using a heating mantle.

-

Monitoring (Self-Validation): Monitor the reaction progress by thin-layer chromatography (TLC) every hour. Use a 4:1 Hexane:Ethyl Acetate eluent. The reaction is complete when the starting material spot (acid) is no longer visible and a new, higher Rf spot (ester) is dominant.

-

Work-up: Once complete, cool the reaction mixture to room temperature. Slowly pour the mixture into a separatory funnel containing 100 mL of saturated sodium bicarbonate solution to neutralize the acid. Caution: CO₂ gas will evolve.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with 50 mL of water and 50 mL of brine to remove residual salts and water.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude oil/solid by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.

-

Characterization: Confirm the identity and purity of the isolated product using NMR, IR, and MS, comparing the results to the predicted data in Section 2.0.

Conclusion

Methyl 2-(2-chloro-6-methylphenyl)acetate is a valuable chemical intermediate with significant potential in synthetic and medicinal chemistry. While specific experimental data for this isomer is not widely published, a comprehensive chemical and safety profile can be reliably constructed through the application of fundamental spectroscopic principles and by drawing logical comparisons to well-documented analogous compounds. Its unique substitution pattern makes it a compelling building block for creating novel molecular architectures, particularly in the pursuit of new therapeutic agents where the strategic placement of methyl groups can confer significant pharmacological advantages. This guide provides the foundational data and protocols necessary for its synthesis, characterization, and safe handling in a research setting.

References

- MilliporeSigma. Methyl 2-(2-chlorophenyl)acetate Safety Data Sheet. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/649931]

- PubChem. Methyl 2-[2-(chloromethyl)phenyl]acetate. National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/9855748]

- CymitQuimica. Methyl 2-chloro-2-phenylacetate Product Information. [URL: https://www.cymitquimica.

- Tokyo Chemical Industry. 2-Chloroethyl Acetate Safety Data Sheet. [URL: https://www.tcichemicals.com/GB/en/p/A0027]

- PubChem. Phenol, 2-chloro-6-methyl-, acetate. National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/80649]

- Fisher Scientific. 2-Chloro-2-methylhexane Safety Data Sheet. [URL: https://www.fishersci.com/sds/04239/AC431600050]

- MilliporeSigma. Methyl 2-chloro-2-phenylacetate Product Information. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/en300-19268]

- Kavya Pharma. Methyl 2-Chloro Phenyl Acetate CAS No: 57486-68-7. [URL: https://www.kavyapharma.

- New Jersey Department of Health. Hazard Summary: Methyl Chloroacetate. [URL: https://www.nj.gov/health/eoh/rtkweb/documents/fs/1225.pdf]

- CDH Fine Chemical. Material Safety Data Sheet: Methyl Chloroacetate. [URL: https://www.cdhfinechemical.com/images/product/msds/27045_1.pdf]

- Cayman Chemical. Safety Data Sheet. [URL: https://cdn.caymanchem.com/cdn/msds/17039m.pdf]

- ChemicalBook. Methyl chloroacetate Properties. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB9854725.htm]

- Google Patents. Method for synthesizing 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide. [URL: https://patents.google.

- ResearchGate. ¹H and ¹³C NMR spectra of o-methylphenyl acetate. [URL: https://www.researchgate.net/figure/A-1-H-and-B-13-C-NMR-spectra-of-o-methylphenyl-acetate-a-before-and-b-after-Fries_fig5_282578500]

- Arkat USA. Assignment of the 1H and 13C NMR spectra of 1-methyl-6-phenyl-1α,4α,4aα,5α. [URL: https://www.arkat-usa.org/arkivoc-journal/browse-arkivoc/2003/12/8-17/]

- ChemicalBook. 2-Chloro-N-(2,6-dimethylphenyl)acetamide synthesis. [URL: https://www.chemicalbook.com/synthesis/1131-01-7.htm]

- EPFL. NMR Chemical Shifts of Trace Impurities. [URL: https://www.epfl.ch/labs/lcpa/wp-content/uploads/2020/01/NMR_impurities.pdf]

- NP-MRD. ¹³C NMR Spectrum (1D, 50 MHz, H₂O, predicted). [URL: https://np-mrd.org/spectra/main/NP0147784/13C]

- BLD Pharm. Methyl 2-chloro-2-phenylacetate. [URL: https://www.bldpharm.com/products/7476-66-6.html]

- ResearchGate. Methyl 2-[2-(2,6-dichloroanilino)phenyl]acetate. [URL: https://www.researchgate.

- Organic Syntheses. Methyl 2-(2-acetylphenyl)acetate. [URL: http://www.orgsyn.org/demo.aspx?prep=v85p0010]

- NIST WebBook. Acetamide, 2-chloro-N-(2,6-diethylphenyl)-. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C6967299&Mask=200]

- SpectraBase. Methyl 2-methoxy-2-phenyl-acetate - Optional[¹³C NMR]. [URL: https://spectrabase.com/spectrum/5y9aX9l5V4F]

- MDPI. The Magic Methyl and Its Tricks in Drug Discovery and Development. [URL: https://www.mdpi.com/1420-3049/28/16/6090]

- Benchchem. Spectroscopic Profile of Methyl 2-(2-methoxyethoxy)acetate: A Technical Guide. [URL: https://www.benchchem.com/pdf/B3109824_Technical_Guide.pdf]

- European Patent Office. Process for Preparing Methyl Acetate. [URL: https://data.epo.org/publication-server/document?i=EP2940000B1.20140128&pn=EP2940000&ki=B1&cc=EP]

- Juniper Publishers. Magic Methyl Effects in Drug Design. [URL: https://juniperpublishers.com/argh/pdf/ARGH.MS.ID.555693.pdf]

- PubMed. Methyl-containing pharmaceuticals: Methylation in drug design. [URL: https://pubmed.ncbi.nlm.nih.gov/30243589/]

- BioAscent. Lead generation: discovery of novel KLK6 Inhibitors as novel anti-cancer drugs. [URL: https://www.bioascent.com/case-studies/lead-generation-discovery-of-novel-klk6-inhibitors-as-novel-anti-cancer-drugs/]

- PubChem. 2-Chloro-N-(2-ethyl-6-methylphenyl)acetamide. National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/670477]

Sources

- 1. juniperpublishers.com [juniperpublishers.com]

- 2. Methyl-containing pharmaceuticals: Methylation in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Methyl 2-[2-(chloromethyl)phenyl]acetate | C10H11ClO2 | CID 9855748 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Methyl 2-chloro-2-phenylacetate | CymitQuimica [cymitquimica.com]

- 5. Methyl chloroacetate | 96-34-4 [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. epfl.ch [epfl.ch]

- 8. NP-MRD: 13C NMR Spectrum (1D, 50 MHz, H2O, predicted) (NP0147784) [np-mrd.org]

- 9. Methyl 2-Chloro Phenyl Acetate CAS No: 57486-68-7 - Kavya Pharma [kavyapharma.com]

- 10. mdpi.com [mdpi.com]

- 11. Lead generation: discovery of novel KLK6 Inhibitors as novel anti-cancer drugs - BioAscent | Integrated Drug Discovery Services [bioascent.com]

- 12. nj.gov [nj.gov]

- 13. cdhfinechemical.com [cdhfinechemical.com]

- 14. Methyl 2-(2-chlorophenyl)acetate | Sigma-Aldrich [sigmaaldrich.com]

- 15. cdn.caymanchem.com [cdn.caymanchem.com]

Comparative Technical Analysis: Methyl (2-chloro-6-methylphenyl)acetate vs. Methyl 2,6-dichlorophenylacetate

Executive Summary

In the landscape of medicinal chemistry, the ortho-substitution pattern of phenylacetic acid derivatives acts as a critical lever for tuning biological selectivity and metabolic stability. This guide provides a rigorous technical comparison between Methyl (2-chloro-6-methylphenyl)acetate (M-CMe) and Methyl 2,6-dichlorophenylacetate (M-DCl).

While structurally similar, these two esters represent divergent paths in drug design:

-

M-CMe is the definitive pharmacophore precursor for Lumiracoxib , utilizing an asymmetric steric/electronic "push-pull" to achieve high COX-2 selectivity.

-

M-DCl serves as the symmetric, electron-deficient scaffold found in Guanfacine precursors and structurally related to the Diclofenac pharmacophore (non-selective COX inhibition).

This document analyzes their physicochemical divergence, synthetic challenges driven by steric congestion, and their respective roles in modern pharmacology.

Structural & Electronic Landscape

The primary distinction between these compounds lies in the nature of the substituents at the 2 and 6 positions. This "ortho-effect" governs the rotational barrier of the phenyl-acetate bond and the electronic density of the aromatic ring.

Comparative Physicochemical Profile[1]

| Feature | This compound (M-CMe) | Methyl 2,6-dichlorophenylacetate (M-DCl) |

| Symmetry | Asymmetric ( | Symmetric ( |

| Electronic Effect | Push-Pull: Cl (-I, +M) withdraws; Me (+I) donates. | Synergistic Withdrawal: Two Cl atoms (-I) strongly deactivate the ring. |

| Steric Bulk | High. Methyl group ( | Moderate-High. Two Cl atoms create a "steric wall" but less bulk than Me. |

| Lipophilicity | Higher (Methyl group increases LogP). | Moderate (Polarizability of Cl balances lipophilicity). |

| Primary Application | COX-2 Selective Inhibitors (e.g., Lumiracoxib).[1][2][3] | |

| Metabolic Stability | Methyl group is a site for metabolic oxidation (benzylic hydroxylation). | Highly stable to oxidative metabolism; Cl blocks metabolic attack. |

The "Selectivity Switch" Mechanism

The biological divergence is profound. In the Cyclooxygenase (COX) binding pocket, the 2,6-substitution pattern dictates selectivity.

-

The M-CMe Case (COX-2 Specificity): The COX-2 active site contains a secondary hydrophobic pocket (valine/serine region) that accommodates the bulkier 2-chloro-6-methyl motif. The asymmetry allows the molecule to lock into a conformation that fits the larger COX-2 channel but is sterically excluded from the narrower COX-1 channel.

-

The M-DCl Case (Non-Selective/Alpha-2): The symmetric 2,6-dichloro pattern is smaller and fits into both COX-1 and COX-2 (hence Diclofenac's non-selectivity). However, in the context of Guanfacine, this electron-deficient ring is crucial for pi-stacking interactions in the adrenergic receptor.

Synthetic Pathways & Workflows

Synthesizing these esters requires overcoming significant steric hindrance which retards nucleophilic attack at the carbonyl carbon. Standard Fischer esterification often suffers from slow kinetics; therefore, acyl chloride or alkyl halide routes are preferred.

Synthesis of this compound (M-CMe)

Pathway Focus: Constructing the Asymmetric Scaffold

This molecule is typically accessed via the Willgerodt-Kindler reaction or transformation of the corresponding aniline (Sandmeyer route).

Figure 1: Synthetic route for M-CMe emphasizing the nitrile intermediate to bypass steric shielding during carbon chain extension.

Synthesis of Methyl 2,6-dichlorophenylacetate (M-DCl)

Pathway Focus: Exploiting Symmetry and Acidity

The 2,6-dichloro acid is significantly more acidic (lower pKa) due to the inductive effect of two chlorines, making the carboxylate a weaker nucleophile but the carbonyl more electrophilic once activated.

Figure 2: Synthesis of M-DCl utilizing Phase Transfer Catalysis (PTC) for cyanation and the Pinner reaction for direct conversion to the ester.

Experimental Protocols

Protocol A: High-Yield Esterification of Sterically Hindered Phenylacetic Acids

Applicable to both M-CMe and M-DCl.

Rationale: Due to the ortho-substituents, the carbonyl carbon is shielded. Standard reflux in methanol often yields incomplete conversion. This protocol uses Thionyl Chloride (

Reagents:

-

Substituted Phenylacetic Acid (1.0 eq)

-

Thionyl Chloride (

) (1.5 eq) -

Methanol (anhydrous) (10 volumes)

-

DMF (catalytic, 2-3 drops)

Methodology:

-

Activation: In a flame-dried round-bottom flask equipped with a reflux condenser and drying tube, dissolve the phenylacetic acid derivative in anhydrous DCM (optional) or use neat

if scale permits. -

Acyl Chloride Formation: Add

dropwise at 0°C. Add catalytic DMF. Allow to warm to room temperature and stir for 1 hour. Note: Evolution of -

Evaporation: Remove excess

under reduced pressure (rotary evaporator) to yield the crude acyl chloride (usually a yellow oil). -

Esterification: Redissolve the residue in anhydrous Methanol. The reaction is exothermic; cool to 0°C during addition.

-

Reflux: Heat the methanolic solution to reflux for 2 hours to ensure complete conversion.

-

Workup: Concentrate the methanol. Dissolve residue in Ethyl Acetate, wash with saturated

(to remove unreacted acid), then Brine. Dry over -

Purification: Vacuum distillation is preferred for these esters as they are typically liquids or low-melting solids.

Validation Criteria:

-

TLC: Disappearance of the acid spot (usually lower

, streaks) and appearance of a distinct, non-streaking ester spot (high -

IR: Shift of Carbonyl stretch from ~1700-1710

(broad, acid) to ~1735-1745

Pharmacochemical Implications (SAR)

The choice between M-CMe and M-DCl is a choice between selectivity and potency .

Figure 3: Decision tree for scaffold selection based on pharmacological target.

Critical Insight: The Lumiracoxib Anomaly

M-CMe is unique because the methyl group at the 6-position is essential for COX-2 selectivity. Research indicates that replacing this methyl group with a hydrogen or another chlorine (reverting to the M-DCl type structure) drastically reduces COX-2 selectivity, making the drug more toxic to the gastric mucosa (COX-1 effect).

References

-

BenchChem. "Synthesis of Ethyl 2-(2,6-dichlorophenyl)acetate: Detailed Protocol."[4] BenchChem Application Notes. Accessed October 2023.

- Tacconelli, S., et al. "The biochemical selectivity of novel COX-2 inhibitors in whole blood assays of COX-isozyme activity." Current Medical Chemistry, 2002. (Contextualizing the Lumiracoxib scaffold).

-

Santa Cruz Biotechnology. "2,6-Dichlorophenylacetic Acid Methyl Ester Product Data." SCBT.

-

Esser, R., et al. "Preclinical pharmacology of lumiracoxib: a novel selective inhibitor of cyclooxygenase-2."[2] British Journal of Pharmacology, 2005.

-

National Institutes of Health (NIH). "Methyl 2,6-dichlorophenylacetate Substance Record." PubChem.

Sources

(2-Chloro-6-methylphenyl)acetic Acid Derivatives: A Technical Guide to a Privileged Scaffold

The following technical guide provides an in-depth review of (2-chloro-6-methylphenyl)acetic acid and its derivatives, focusing on its role as a privileged scaffold in modern drug discovery.

Executive Summary

(2-Chloro-6-methylphenyl)acetic acid (CAS: 521300-44-7 ) is a specialized phenylacetic acid scaffold characterized by a 2,6-disubstitution pattern (chlorine and methyl). Unlike simple phenylacetic acids, this specific substitution creates a sterically congested environment that restricts conformational freedom.

In medicinal chemistry, this scaffold is not merely a linker; it is a conformational lock . It is primarily utilized to synthesize Dopamine D1 Receptor Positive Allosteric Modulators (PAMs) for treating Parkinson’s disease and cognitive disorders. Additionally, it serves as a key building block for EP2/EP4 receptor antagonists in cancer immunotherapy.

This guide details the structural rationale, synthetic pathways, and experimental protocols for utilizing this scaffold in high-value drug development.

Structural & Chemical Profile[1][2][3][4][5]

The 2-chloro-6-methyl motif imparts unique physicochemical properties compared to the more common 2,6-dichloro (Diclofenac-like) or unsubstituted analogs.

| Property | Value / Characteristic | Impact on Drug Design |

| CAS Number | 521300-44-7 | Unique identifier for sourcing. |

| Molecular Formula | C₉H₉ClO₂ | Low molecular weight (MW 184.62), ideal for Fragment-Based Drug Discovery (FBDD). |

| Steric Bulk | High (2,6-disubstitution) | Forces the acetic acid side chain out of the aromatic plane, pre-organizing the molecule for binding. |

| Electronic Nature | Asymmetric | The electron-withdrawing Cl and electron-donating Me create a dipole moment distinct from symmetric 2,6-dichloro analogs. |

| Lipophilicity | Moderate | The methyl and chloro groups increase logP, improving membrane permeability compared to unsubstituted phenylacetic acid. |

The "Conformational Lock" Mechanism

In amide derivatives (e.g., R-CH₂-CO-NH-R'), the 2-chloro-6-methyl substituents create a "wall" that restricts the rotation of the methylene linker. This reduces the entropic penalty upon binding to a receptor pocket, a critical factor in the high potency of D1 PAMs .

Synthetic Accessibility & Pathways

The synthesis of (2-chloro-6-methylphenyl)acetic acid generally proceeds via two primary routes: the Meerwein Arylation (industrial scale) or Benzylic Cyanation (lab scale).

Route A: Meerwein Arylation (From Aniline)

This is the most robust route, analogous to the industrial synthesis of Diclofenac.

-

Diazotization: 2-Chloro-6-methylaniline is converted to its diazonium salt using NaNO₂/HCl.

-

Arylation: The diazonium salt reacts with vinylidene chloride (or acrylonitrile) catalyzed by Copper(II) chloride.

-

Hydrolysis: The resulting intermediate is hydrolyzed to the acid.

Route B: Benzylic Cyanation (From Benzyl Halide)

Preferred for laboratory-scale preparation when the benzyl halide is available.

-

Substitution: 2-Chloro-6-methylbenzyl chloride reacts with NaCN/KCN.

-

Hydrolysis: Acidic or basic hydrolysis converts the nitrile to the carboxylic acid.

Visualization: Synthetic Workflows

Caption: Dual synthetic pathways to the target scaffold. Route A (top) is preferred for scale; Route B (bottom) for laboratory convenience.

Medicinal Chemistry Applications

Case Study 1: Dopamine D1 Positive Allosteric Modulators (PAMs)

Context: D1 receptor agonists are sought for Parkinson's and Alzheimer's treatment, but orthosteric agonists often suffer from poor bioavailability and rapid desensitization. Solution: PAMs bind to a distinct site. The (2-chloro-6-methylphenyl)acetic acid moiety is a critical pharmacophore in recent patents (e.g., EP3204359B1 ).

-

Role: It forms the "tail" of the molecule, coupled to a tetrahydroisoquinoline "head".

-

Mechanism: The 2,6-substitution locks the molecule into a conformation that fits the allosteric hydrophobic pocket of the D1 receptor, enhancing the affinity of endogenous dopamine.

Case Study 2: EP2/EP4 Receptor Modulators

Context: Prostaglandin E2 (PGE2) promotes tumor growth via EP2 and EP4 receptors.[1] Application: Derivatives of this acid (coupled to benzofurans or thiazoles) act as antagonists.

-

Significance: The steric bulk prevents metabolic oxidation at the benzylic position, extending the half-life of the drug candidate.

Experimental Protocols

Protocol A: Amide Coupling (D1 PAM Synthesis)

Standard operating procedure for coupling the acid scaffold to a secondary amine (e.g., tetrahydroisoquinoline).

Reagents:

-

(2-Chloro-6-methylphenyl)acetic acid (1.0 equiv)

-

Amine partner (e.g., substituted tetrahydroisoquinoline) (1.0 equiv)

-

HATU (1.2 equiv)

-

DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

-

DMF (Dimethylformamide) (Anhydrous)

Step-by-Step Methodology:

-

Preparation: Dissolve (2-chloro-6-methylphenyl)acetic acid (0.5 mmol) in anhydrous DMF (5 mL) in a round-bottom flask under N₂ atmosphere.

-

Activation: Add DIPEA (1.5 mmol, 261 µL) followed by HATU (0.6 mmol, 228 mg). Stir at room temperature for 15 minutes to form the activated ester.

-

Coupling: Add the amine partner (0.5 mmol).

-

Reaction: Stir the mixture at room temperature for 12–16 hours. Monitor by LC-MS (Target mass = MW_acid + MW_amine - 18).

-

Workup: Dilute with EtOAc (30 mL), wash with saturated NaHCO₃ (2 x 15 mL), water (1 x 15 mL), and brine (1 x 15 mL).

-

Purification: Dry over Na₂SO₄, concentrate, and purify via Flash Column Chromatography (Hexane/EtOAc gradient).

Validation Check:

-

¹H NMR: Look for the diastereotopic splitting of the benzylic -CH₂- protons. Due to the restricted rotation caused by the 2-Cl/6-Me groups, these protons often appear as an AB quartet rather than a singlet, confirming the "locked" conformation.

Protocol B: General Esterification (Intermediate Synthesis)

For creating prodrugs or lipophilic precursors.

-

Suspend the acid in MeOH (or EtOH).

-

Add catalytic H₂SO₄ (5 drops).

-

Reflux for 4 hours.

-

Evaporate solvent, redissolve in ether, wash with bicarbonate.

-

Yields are typically >90%.

Visualization: Drug Discovery Workflow

Caption: The iterative workflow utilizing the scaffold for generating conformationally restricted libraries.

References

- Tetrahydroisoquinoline Derivatives as D1 Positive Allosteric Modulators.

- Benzofurane and Benzothiophene Derivatives as PGE2 Receptor Modulators.

-

Process for the Preparation of 2-(2,6-Dichloroanilino)phenylacetic Acid. Source: WIPO (WO2005073163). Context: Provides the foundational chemistry (Meerwein arylation) applicable to the 2-chloro-6-methyl analog. URL:[Link]

-

Discovery of BMS-354825 (Dasatinib). Source:Journal of Medicinal Chemistry, 2004. Context: Illustrates the biological relevance of the 2-chloro-6-methyl substitution pattern (in the aniline form) for kinase inhibition.[2] URL:[Link]

Sources

A Technical Guide to the Anticipated Safety Profile of Methyl (2-chloro-6-methylphenyl)acetate for Research & Development Applications

Introduction: A Proactive Approach to Chemical Safety

In the fast-paced environment of pharmaceutical and chemical research, novel compounds are often synthesized and handled before comprehensive toxicological data is available. Methyl (2-chloro-6-methylphenyl)acetate is one such compound, utilized as a building block or intermediate.[1] The absence of a formal Safety Data Sheet (SDS) necessitates a proactive, science-led approach to safety.

This guide provides an in-depth, predictive safety profile for this compound. By analyzing its core structural motifs—the chlorinated and methylated phenyl ring and the methyl acetate side chain—we can extrapolate a reliable safety framework from well-characterized analogs. This document is structured not as a rigid SDS, but as a functional guide to empower researchers to handle this compound with a high degree of safety and scientific integrity.

Part 1: Chemical Identity and Predicted Physicochemical Properties

Understanding the fundamental properties of a chemical is the first step in a robust safety assessment. The structure of this compound combines features of a halogenated aromatic compound and an ester.

-

IUPAC Name: methyl 2-(2-chloro-6-methylphenyl)acetate

-

Molecular Formula: C₁₀H₁₁ClO₂

-

Molecular Weight: 198.64 g/mol [2]

The physical properties are predicted based on its structure and data from close analogs. These values should be treated as estimates for the purpose of risk assessment.

| Property | Predicted Value / Characteristic | Rationale / Analog Source |

| Appearance | Colorless to pale yellow liquid | Typical for similar aromatic esters.[4] |

| Odor | Potentially floral or chemical | Methyl phenylacetate has a honeylike odor.[5] |

| Boiling Point | > 200 °C | Esters of this molecular weight typically have high boiling points. |

| Solubility | Insoluble in water; soluble in organic solvents. | Based on general properties of phenylacetates and chlorinated aromatics.[5][6] |

| Vapor Pressure | Low at room temperature | High boiling point suggests low volatility.[5] |

Part 2: Synthesized Hazard Profile & GHS Classification

The primary hazards of this molecule are predicted to stem from the reactivity of the chlorinated aromatic system and the biological effects of the ester group. The following profile is a synthesis of data from multiple analogs.

Predicted GHS Hazard Classification

This diagram summarizes the anticipated hazards based on data from structurally related compounds.

Caption: Predicted GHS Pictograms for this compound.

Toxicological Deep Dive

-

Acute Toxicity: Analogs such as methyl chloroacetate are classified as toxic if swallowed, inhaled, or in contact with skin.[7][8] While the phenyl group may modulate this toxicity, it is prudent to assume the compound is, at a minimum, harmful. The primary routes of exposure are inhalation of aerosols, skin contact, and accidental ingestion.[9]

-

Skin Corrosion/Irritation: Aromatic acids and their esters frequently cause skin irritation.[10][11] The presence of a chlorine atom on the aromatic ring can enhance this effect. Prolonged or repeated contact may lead to defatting of the skin and dermatitis.[12] Therefore, this compound should be treated as a skin irritant.

-

Serious Eye Damage/Irritation: This is a critical concern. Closely related compounds are known to cause serious eye damage.[2][10] Direct contact with even small quantities of the liquid or its aerosols could lead to irreversible damage. This necessitates stringent eye protection protocols.

-

Respiratory Tract Irritation: Inhalation of vapors or aerosols may cause irritation to the nose, throat, and respiratory system.[13][14] While the compound's low volatility limits vapor inhalation risk at room temperature, operations involving heating, aerosolization (e.g., sonication, vigorous stirring), or spills in poorly ventilated areas increase this risk.

-

Chronic Effects (Mutagenicity, Carcinogenicity): There is no available data for carcinogenicity or mutagenicity for this compound or its closest analogs.[10][15] In the absence of data, it cannot be presumed safe. Standard practice dictates handling it as a substance with unknown chronic effects, minimizing exposure to as low as reasonably achievable (ALARA).

-

Flammability: While not highly flammable, similar aromatic esters are combustible liquids.[5][7] The material will burn if exposed to a sufficiently strong ignition source, potentially releasing toxic and corrosive gases such as hydrogen chloride, phosgene, and carbon oxides.[6][7]

Part 3: Proactive Safety Protocols for Laboratory Operations

A proactive safety culture is built on understanding the "why" behind each protocol. The following workflows and procedures are designed to create a self-validating system of safety when handling this compound.

The Causality of Personal Protective Equipment (PPE) Selection

The choice of PPE is not arbitrary; it is a direct response to the predicted hazards.

Caption: Decision workflow for selecting appropriate PPE.

Step-by-Step Safe Handling Protocol

-

Pre-Operation Check:

-

Verify the chemical fume hood has a current certification sticker and is functioning correctly (check airflow monitor).

-

Ensure an emergency shower and eyewash station are accessible and unobstructed.[13]

-

Assemble all necessary PPE (lab coat, chemical splash goggles, face shield, nitrile gloves). Inspect gloves for any signs of degradation or pinholes before use.[11][15]

-

Prepare a designated waste container for hazardous liquid waste.

-

-

Chemical Handling:

-

Conduct all manipulations, including weighing, transferring, and adding to reaction vessels, deep within the chemical fume hood with the sash at the lowest practical height.

-

Use non-sparking tools and avoid sources of ignition such as open flames or hot plates with exposed elements.[8]

-

When transferring, use a pipette or syringe to prevent splashes. Avoid pouring directly from large containers to small ones.

-

Keep the container tightly closed when not in use to minimize any potential vapor release.

-

-

Post-Operation & Cleanup:

-

Wipe down the work surface in the fume hood with an appropriate solvent.

-

Dispose of all contaminated materials (gloves, pipette tips, paper towels) in a designated solid hazardous waste container.

-

To remove gloves, use the proper technique (without touching the glove's outer surface) to avoid skin contact.[15]

-

Wash hands thoroughly with soap and water after the procedure is complete, even if no contact is known to have occurred.[13]

-

Storage and Incompatibility

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. The storage location should be separate from incompatible materials.

-

Incompatible Materials: Avoid contact with strong oxidizing agents (e.g., perchlorates, nitrates), strong acids, and strong bases.[13] Contact with these materials can cause vigorous reactions.

Part 4: Emergency Response and Waste Disposal

Preparedness is paramount. All personnel handling this compound must be familiar with these emergency procedures.

Emergency Response Protocols

| Situation | Step-by-Step Response Protocol |

| Skin Contact | 1. Immediately remove all contaminated clothing while moving to the nearest emergency shower.[13] 2. Flush the affected area with copious amounts of water for at least 15 minutes. 3. Do not scrub or use neutralizing agents. 4. Seek immediate medical attention. Provide the medical team with this guide.[10] |

| Eye Contact | 1. Immediately flush eyes with a gentle stream of water for at least 15-30 minutes at an eyewash station, holding the eyelids open.[7][13] 2. Remove contact lenses if present and easy to do. 3. Seek immediate medical attention. This is a medical emergency.[6] |

| Inhalation | 1. Immediately move the affected person to fresh air.[14] 2. If breathing is difficult, provide oxygen. If breathing has stopped, trained personnel should begin artificial respiration. 3. Seek immediate medical attention.[16] |

| Ingestion | 1. Do NOT induce vomiting.[11] 2. Rinse the mouth with water. 3. If the person is conscious and alert, they may drink a small amount of water. 4. Seek immediate medical attention.[16] |

| Small Spill (<100 mL) | 1. Alert others in the immediate area. 2. Wearing full PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pillows). Do not use combustible materials like paper towels to absorb the bulk of the liquid.[6] 3. Use non-sparking tools to carefully scoop the absorbed material into a labeled, sealable hazardous waste container. 4. Clean the spill area with a detergent solution and water. |

Waste Disposal

All waste streams containing this compound must be treated as hazardous.

-

Liquid Waste: Collect in a designated, labeled, and sealed container for halogenated organic waste.

-

Solid Waste: Contaminated items (gloves, absorbent material, etc.) must be collected in a separate, sealed container for solid hazardous waste.

-

Disposal Method: All waste must be disposed of through a licensed professional waste disposal service.[10] Do not pour down the drain or mix with non-hazardous waste.

Conclusion

While this compound lacks a formal, publicly available Safety Data Sheet, a robust safety framework can be constructed through the scientific principles of structure-activity relationship analysis. The evidence from analogous compounds strongly suggests that this chemical should be handled as a substance that is harmful by multiple routes of exposure, is a skin irritant, and poses a risk of serious eye damage. By adhering to the detailed protocols within this guide—particularly the stringent use of engineering controls and personal protective equipment—researchers can effectively mitigate these risks and maintain a safe laboratory environment. Always prioritize a culture of safety, where proactive risk assessment and cautious handling are standard practice for all uncharacterized compounds.

References

-

METHYL CHLOROACETATE HAZARD SUMMARY. (2001). New Jersey Department of Health. [Link]

-

Methyl (2-chlorophenyl)acetate. PubChem, National Institutes of Health. [Link]

-

Methyl 2-[2-(chloromethyl)phenyl]acetate. PubChem, National Institutes of Health. [Link]

-

Methyl acetate - NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention. [Link]

-

Phenol, 2-chloro-6-methyl-, acetate. PubChem, National Institutes of Health. [Link]

-

Safety Data Sheet - Methyl acetate. (2025). DC Fine Chemicals. [Link]

-

Methyl [2-(chloromethyl)phenyl]acetate. (2025). Chemsrc. [Link]

Sources

- 1. Methyl 2-Chloro Phenyl Acetate CAS No: 57486-68-7 - Kavya Pharma [kavyapharma.com]

- 2. Methyl 2-[2-(chloromethyl)phenyl]acetate | C10H11ClO2 | CID 9855748 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Methyl [2-(chloromethyl)phenyl]acetate | CAS#:95360-33-1 | Chemsrc [chemsrc.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. METHYL CHLOROACETATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. fishersci.com [fishersci.com]

- 8. echemi.com [echemi.com]

- 9. CDC - NIOSH Pocket Guide to Chemical Hazards - Methyl acetate [cdc.gov]

- 10. static.cymitquimica.com [static.cymitquimica.com]

- 11. cdhfinechemical.com [cdhfinechemical.com]

- 12. dcfinechemicals.com [dcfinechemicals.com]

- 13. nj.gov [nj.gov]

- 14. fishersci.com [fishersci.com]

- 15. cdhfinechemical.com [cdhfinechemical.com]

- 16. tcichemicals.com [tcichemicals.com]

Methodological & Application

Technical Overview: Synthesis of Methyl (2-chloro-6-methylphenyl)acetate from 2-chloro-6-methylbenzyl chloride

For Research & Development Professionals

This document provides a high-level scientific overview of the synthesis of methyl (2-chloro-6-methylphenyl)acetate, a valuable building block in pharmaceutical and agrochemical research.[1] The focus is on the underlying chemical principles, critical safety protocols, and analytical validation, rather than a detailed, step-by-step synthesis protocol. All chemical transformations should be conducted by trained professionals in a controlled laboratory setting.

Introduction and Reaction Principle

The conversion of 2-chloro-6-methylbenzyl chloride to this compound is a classic example of a nucleophilic substitution reaction. Specifically, it involves the displacement of a chloride ion from the benzylic carbon by an acetate nucleophile.

The benzylic position is particularly reactive towards nucleophilic substitution due to the ability of the adjacent phenyl ring to stabilize the transition state.[2] The reaction typically proceeds via an SN2 (Substitution Nucleophilic Bimolecular) mechanism, especially when using a good nucleophile in a polar aprotic solvent.[3]

Reaction Scheme:

-

Reactant: 2-chloro-6-methylbenzyl chloride

-

Nucleophile: Acetate source (e.g., Sodium Acetate, Potassium Acetate)

-

Product: this compound

-

Byproduct: Salt (e.g., NaCl, KCl)

Mechanistic Insight: The SN2 Pathway

The SN2 mechanism is a single-step process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs.[4]

In this specific synthesis:

-